molecular formula C14H14N2 B1607556 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine CAS No. 10464-35-4

10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

Cat. No.: B1607556
CAS No.: 10464-35-4
M. Wt: 210.27 g/mol
InChI Key: SQWQJTDHBAWIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine typically involves the reduction of dibenzo[b,f]azepine derivatives. One common method includes the reduction of 10,11-dihydro-5H-dibenzo[b,f]azepine using lithium aluminum hydride (LiAlH4) in anhydrous ether . Another approach involves the catalytic hydrogenation of dibenzo[b,f]azepine in the presence of a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient reduction of the parent compound .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium catalyst, hydrogen gas.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

Properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQJTDHBAWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385385
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10464-35-4
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 2
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 3
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 4
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 5
Reactant of Route 5
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 6
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.